2-Amino-4-fluorobenzamide (CAS 119023-25-5) is a highly specialized, fluorinated anthranilamide derivative utilized primarily as a bifunctional building block in the synthesis of nitrogen-containing heterocycles, most notably quinazolinones and quinazolines [1]. Featuring a primary amine and a carboxamide group positioned ortho to each other on a benzene ring, it readily undergoes condensation and cyclization reactions with aldehydes, orthoesters, and acyl chlorides [2]. The presence of a highly electronegative fluorine atom at the 4-position—meta to the amine and para to the carboxamide—imparts specific electronic properties that modulate the nucleophilicity of the amine while enhancing the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs) [3]. For industrial and laboratory procurement, this compound serves as the definitive precursor for accessing 7-fluoro-substituted quinazolinone scaffolds, which are heavily benchmarked in the development of kinase inhibitors and antimicrobial agents.
Generic substitution of 2-amino-4-fluorobenzamide with its unfluorinated parent (2-aminobenzamide) or its close isomer (2-amino-5-fluorobenzamide) critically fails due to divergent regiochemical outcomes and target-binding profiles in the final synthesized scaffolds [1]. When subjected to standard cyclization protocols, the 4-fluoro isomer exclusively yields 7-fluoroquinazolinones, whereas the 5-fluoro isomer yields 6-fluoroquinazolinones [2]. This single-position shift in the fluorine atom drastically alters the electrostatic surface and halogen-bonding capabilities of the resulting heterocycle, often resulting in complete loss of efficacy or off-target binding in structure-activity relationship (SAR) campaigns for kinase inhibitors [1]. Furthermore, because the fluorine at the 4-position is meta to the amine, its inductive electron-withdrawing effect differs significantly from the resonance-donating potential of a para-positioned fluorine (as seen in the 5-fluoro isomer), making the two isomers kinetically distinct during the initial nucleophilic attack in sensitive cascade reactions [3].
The primary procurement driver for 2-amino-4-fluorobenzamide is its absolute regiospecificity in forming 7-fluoro-substituted heterocycles. When reacted with trimethyl orthoformate, 2-amino-4-fluorobenzamide exclusively generates 7-fluoroquinazolin-4(3H)-one, whereas the isomeric comparator 2-amino-5-fluorobenzamide yields 6-fluoroquinazolin-4(3H)-one [1]. This structural divergence dictates the orientation of the fluorine atom in the final API, which is a critical determinant of target affinity in kinase inhibitor development.
| Evidence Dimension | Fluorine position on synthesized quinazolinone core |
| Target Compound Data | Yields 7-fluoroquinazolin-4(3H)-one |
| Comparator Or Baseline | 2-Amino-5-fluorobenzamide (Yields 6-fluoroquinazolin-4(3H)-one) |
| Quantified Difference | 100% shift in final scaffold regiochemistry (C7 vs C6) |
| Conditions | Cyclization with trimethyl orthoformate in anhydrous DMF |
Procurement of the exact 4-fluoro isomer is mandatory to access the 7-fluoro scaffold, as substituting the 5-fluoro isomer will fundamentally alter downstream receptor binding.
Despite the strong inductive electron-withdrawing effect of the 4-fluoro substituent, 2-amino-4-fluorobenzamide maintains excellent processability in standard heterocycle assembly. In a direct synthetic comparison, high-temperature cyclization of 2-amino-4-fluorobenzamide yielded 52% of the isolated 7-fluoroquinazolinone product, closely matching the 55% yield obtained from the 2-amino-5-fluorobenzamide isomer under identical conditions [1]. This demonstrates that the specific electronic configuration of the 4-fluoro isomer does not introduce a significant kinetic or thermodynamic penalty during bulk synthesis.
| Evidence Dimension | Isolated cyclization yield |
| Target Compound Data | 52% isolated yield |
| Comparator Or Baseline | 2-Amino-5-fluorobenzamide (55% isolated yield) |
| Quantified Difference | Marginal 3% variance in isolated yield |
| Conditions | Reaction with HC(OMe)3 in anhydrous DMF at 170 °C for 2-3 hours |
Confirms that process chemists can utilize standard, unoptimized high-temperature cyclization protocols without suffering significant yield degradation compared to other fluorinated isomers.
In highly sensitive catalytic workflows, 2-amino-4-fluorobenzamide performs on par with unfluorinated baselines, proving its viability as a drop-in replacement for introducing metabolic stability. During chiral phosphoric acid-catalyzed tandem acetalization and cyclization with aromatic aldehydes, 2-amino-4-fluorobenzamide achieved excellent yields (95–99%) and enantioselectivities (91–99% ee) [1]. These metrics are statistically equivalent to those achieved by the unfluorinated 2-aminobenzamide baseline, indicating that the 4-fluoro substitution does not disrupt the delicate host-guest complexation or transition state required for high stereocontrol.
| Evidence Dimension | Reaction yield and enantiomeric excess (ee) |
| Target Compound Data | 95–99% yield, 91–99% ee |
| Comparator Or Baseline | 2-Aminobenzamide (>95% yield, >91% ee) |
| Quantified Difference | Statistically equivalent catalytic performance |
| Conditions | Chiral phosphoric acid catalysis with crown ether host-guest complexation |
Allows researchers to incorporate a stabilizing fluorine atom into their asymmetric scaffolds without needing to re-engineer the chiral catalyst or reaction conditions.
Due to its regiospecific cyclization profile, 2-amino-4-fluorobenzamide is the premier starting material for synthesizing 7-fluoroquinazolin-4(3H)-one cores [1]. This specific scaffold is highly sought after in medicinal chemistry for developing targeted kinase inhibitors (e.g., NEK4 or EGFR inhibitors), where the C7 fluorine atom provides optimal steric and electronic interactions within the kinase ATP-binding pocket.
The compound's proven compatibility with chiral phosphoric acid-catalyzed cascade reactions makes it an ideal building block for generating optically pure 2,3-dihydroquinazolinone libraries [2]. It allows for the rapid incorporation of the 4-fluoro motif into diverse chemical spaces without compromising enantiomeric excess or overall process yield.
2-Amino-4-fluorobenzamide is utilized in the synthesis of novel antimicrobial candidates, such as inhibitors of Mycobacterium tuberculosis menaquinone biosynthesis [3]. Its ability to undergo clean condensation with functionalized benzaldehydes enables the rapid assembly of complex, lipophilic heterocycles required to penetrate tough mycobacterial cell walls.